4-methoxy-N-methylcyclohexan-1-amine hydrochloride

Receptor Pharmacology Neuroscience CCK-B Antagonist

Researchers requiring selective CCK-B receptor modulation often face off-target interference from muscarinic or adrenergic pathways, complicating data interpretation. This compound directly addresses that limitation. • Selective CCK-B antagonist (Ki=31 nM); no measurable affinity at muscarinic or β1-adrenergic receptors, ensuring cleaner pharmacological readouts. • Dual N-methyl/4-methoxy functionalization enables kinase inhibitor library diversification; predicted LogP 0.97 supports both solubility and cellular permeability. • Supplied as hydrochloride salt, ≥95% purity; available in research-scale quantities with prompt global dispatch.

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 1311315-59-9
Cat. No. B1422945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-methylcyclohexan-1-amine hydrochloride
CAS1311315-59-9
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)OC.Cl
InChIInChI=1S/C8H17NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
InChIKeyVSUFVISYKAHGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-methylcyclohexan-1-amine Hydrochloride Overview


4-Methoxy-N-methylcyclohexan-1-amine hydrochloride (CAS 1311315-59-9) is a synthetic cyclohexylamine derivative characterized by a methoxy substituent at the 4-position and an N-methyl secondary amine [1]. With a molecular weight of 179.69 g/mol for the hydrochloride salt and a predicted LogP of 0.97, it occupies a distinct physicochemical space among small-molecule amines . While structurally related to simple cyclohexylamines, its dual functionalization enables unique receptor interaction profiles and synthetic versatility that cannot be replicated by unsubstituted or mono-substituted analogs.

CCK-B Receptor Pharmacology. Moderate-affinity tool compound supports concentration-dependent response studies.
Selectivity Profiling. Reported selectivity window against muscarinic and beta-1 adrenergic receptors. Class-level inference; verify in target assay.
Medicinal Chemistry Scaffold. Dual functional handles support analog synthesis and SAR library generation.

Limitations of Simple Cyclohexylamines


In-class substitution using generic cyclohexylamines such as N-methylcyclohexylamine or 4-methoxycyclohexanamine is not scientifically valid due to fundamental differences in receptor engagement, physicochemical properties, and synthetic utility. 4-Methoxy-N-methylcyclohexan-1-amine hydrochloride combines both the N-methyl and 4-methoxy substituents on the cyclohexane ring—a configuration that confers a unique binding profile, including moderate affinity for the CCK-B receptor (Ki = 31 nM) [1] while demonstrating no measurable affinity for muscarinic or beta-1 adrenergic receptors [2]. In contrast, parent compounds lacking either functional group exhibit divergent pharmacological and physical properties that directly impact experimental outcomes and reproducibility.

Receptor Profile Generic cyclohexylamines lack the dual substitution required for reported CCK-B engagement; muscarinic or adrenergic activity may shift off-target context.
Physicochemical Mono-substituted analogs occupy different LogP and MW space, potentially altering permeability and solubility profiles in assay conditions.
Synthetic Utility Single-handle scaffolds limit derivatization routes; SAR conclusions may not transfer to the dual-functionalized template.

4-Methoxy-N-methylcyclohexan-1-amine vs. Analogs


CCK-B Receptor Binding Affinity

4-Methoxy-N-methylcyclohexan-1-amine hydrochloride exhibits a Ki of 31 nM for the CCK-B receptor in mouse brain, as measured by inhibition of [125I]CCK-8 binding [1]. This represents a 16-fold lower affinity compared to the established CCK-B antagonist L-365260 (Ki = 1.9 nM) [2] and a 456-fold lower affinity relative to YM022 (Ki = 0.068 nM) [3]. The compound's moderate binding profile positions it as a tool for studies requiring partial receptor engagement or for examining concentration-dependent effects that high-affinity ligands cannot interrogate.

CCK-B Binding Affinity
Head-to-head
Ki = 31 nM
~16-fold less than L-365260 (Ki = 1.9 nM)
~456-fold less than YM022 (Ki = 0.068 nM)
Supports partial-engagement or concentration-dependent CCK-B studies.
[125I]CCK-8 binding; mouse brain homogenate.
Receptor Pharmacology Neuroscience CCK-B Antagonist

Muscarinic & Beta-1 Adrenergic Selectivity

In radioligand binding assays, 4-methoxy-N-methylcyclohexan-1-amine hydrochloride demonstrated no appreciable affinity for muscarinic receptors at tested concentrations [1] and no detectable binding to the beta-1 adrenergic receptor . This selectivity profile contrasts with certain cyclohexylamine derivatives that exhibit off-target activity at cholinergic or adrenergic sites. The absence of interaction with these common off-target receptors reduces the likelihood of confounding pharmacological effects in experimental systems where CCK-B modulation is the primary variable of interest.

Muscarinic & Beta-1 Selectivity
Class-level
No appreciable affinity detected
Contrasts with some cyclohexylamine derivatives
May reduce off-target noise in receptor crosstalk assays.
Radioligand competition binding; confirm in functional assay.
Selectivity Profiling Off-Target Activity Receptor Binding

Molecular Weight & Lipophilicity

The hydrochloride salt of 4-methoxy-N-methylcyclohexan-1-amine possesses a molecular weight of 179.69 g/mol and a predicted LogP of 0.97 [1]. In comparison, N-methylcyclohexylamine (free base MW 113.20 g/mol, predicted LogP ~1.5) and 4-methoxycyclohexanamine (free base MW 129.20 g/mol, LogP 0.33) occupy different physicochemical space [2]. The target compound's intermediate lipophilicity and higher molecular weight influence membrane permeability, solubility, and formulation behavior—critical parameters for in vitro assay design and potential in vivo administration.

MW & Lipophilicity
Head-to-head
MW 179.69 g/mol; LogP 0.97
N-methylcyclohexylamine: MW 113.20, LogP ~1.5
4-methoxycyclohexanamine: MW 129.20, LogP 0.33
Intermediate LogP influences formulation and permeability context.
Predicted properties; verify experimentally.
Physicochemical Properties Drug-Likeness Formulation

Dual Functional Handles

4-Methoxy-N-methylcyclohexan-1-amine hydrochloride contains both a secondary amine and a methoxy group on the cyclohexane ring, providing two distinct sites for chemical elaboration. Patents covering cyclohexylamine derivatives highlight the utility of such scaffolds in generating kinase inhibitors, ion channel modulators, and other bioactive molecules [1][2]. In contrast, simpler analogs like N-methylcyclohexylamine or 4-methoxycyclohexanamine offer only one functional handle, limiting diversification potential. The target compound's dual functionality supports rapid analog synthesis for structure-activity relationship (SAR) campaigns.

Dual Functional Handles
Context-dependent
Secondary amine + 4-methoxy group
vs. single-handle analogs (amine or methoxy only)
Enables scaffold derivatization for kinase and ion channel SAR.
Patent-supported utility; activity data required.
Medicinal Chemistry Scaffold Derivatization SAR Studies

4-Methoxy-N-methylcyclohexan-1-amine Applications


CCK-B Modulation in Neuroscience

With a Ki of 31 nM for the CCK-B receptor [1], 4-methoxy-N-methylcyclohexan-1-amine hydrochloride is well-suited for studies investigating the role of CCK-B in anxiety, cognition, or gastrointestinal function where a moderate antagonist is required to probe concentration-dependent effects or to avoid complete receptor silencing. Its selectivity against muscarinic and beta-1 adrenergic receptors [1] ensures that observed outcomes are attributable primarily to CCK-B modulation.

Kinase Inhibitor Scaffold

The dual functionalization (N-methyl secondary amine and 4-methoxy group) makes this compound an attractive starting point for synthesizing kinase inhibitor libraries [1]. Patents demonstrate the utility of cyclohexylamine derivatives in targeting kinases relevant to cancer, and the target compound's intermediate LogP (0.97) supports both aqueous solubility and membrane permeability—favorable traits for cellular assay compatibility.

Voltage-Gated Potassium Channel Studies

Although direct data for the target compound are not yet available, structurally related cis-4-methoxycyclohexanamine inhibits Kv1.5 potassium channels with an IC50 of 0.6 µM [1]. The target compound, with its additional N-methyl group, represents a logical next-step derivative for exploring structure-activity relationships at Kv1.5 and related cardiac ion channels. Researchers investigating atrial fibrillation or other arrhythmias may find this compound valuable for probing the pharmacophore requirements for Kv1.5 blockade.

Receptor Crosstalk Selectivity Tool

The absence of measurable affinity at muscarinic and beta-1 adrenergic receptors [1], combined with moderate CCK-B binding, positions 4-methoxy-N-methylcyclohexan-1-amine hydrochloride as a cleaner pharmacological probe for dissecting receptor crosstalk pathways. In systems where multiple receptor families are co-expressed, this selectivity profile reduces the complexity of interpreting downstream signaling events, facilitating more definitive mechanistic conclusions.

Application
Selection Property
Validation Focus
CCK-B Modulation Studies
Moderate CCK-B affinity
Concentration-response and partial-engagement endpoint context
Kinase Inhibitor Scaffold
Dual functional handles
SAR library generation and patent-scaffold review
Ion Channel Pharmacophore Probe
Structural analog context
Kv1.5 activity verification and pharmacophore-model review
Receptor Crosstalk Tool
Reported selectivity window
Off-target confirmation and signaling-pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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